molecular formula C18H12Cl2N2O5 B6027970 N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No.: B6027970
M. Wt: 407.2 g/mol
InChI Key: QQLDIWBTEFRHLO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a carboxamide group, and various substituents including dichlorophenyl and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 3,5-dichloroaniline, under conditions that promote amide bond formation.

    Attachment of the nitrophenoxy group: This can be done through nucleophilic substitution reactions where the nitrophenoxy group is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the furan ring and the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
  • N-(3,5-dichlorophenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
  • N-(3,5-dichlorophenyl)-5-[(2-hydroxyphenoxy)methyl]furan-2-carboxamide

Uniqueness

N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide is unique due to the presence of both dichlorophenyl and nitrophenoxy groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O5/c19-11-7-12(20)9-13(8-11)21-18(23)17-6-5-14(27-17)10-26-16-4-2-1-3-15(16)22(24)25/h1-9H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLDIWBTEFRHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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